molecular formula C13H15ClN2O2 B11723728 Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B11723728
M. Wt: 266.72 g/mol
InChI Key: JDEUXJCWCOMZKM-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with a molecular formula of C13H14N2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyanophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a cyanobenzene derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 4-(3-cyanophenyl)pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the specific positioning of the cyanophenyl group on the pyrrolidine ring, which can influence its chemical reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H

InChI Key

JDEUXJCWCOMZKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC(=C2)C#N.Cl

Origin of Product

United States

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